molecular formula C55H65N5O9S2 B607359 ERD-308 CAS No. 2320561-35-9

ERD-308

カタログ番号: B607359
CAS番号: 2320561-35-9
分子量: 1004.271
InChIキー: BQXUPNKLZNSUMC-YUQWMIPFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ERD-308 は、エストロゲンレセプターの標的プロテオリシスキメラ(PROTAC)分解剤であり、非常に強力です。これは、エストロゲンレセプター陽性乳がんの治療のために特別に設計されています。 This compound は、MCF-7 および T47D エストロゲンレセプター陽性細胞株の両方において、わずか 5 ナノモルという低濃度でエストロゲンレセプターの 95% 以上を分解します .

準備方法

合成経路と反応条件

ERD-308 の合成には、エストロゲンレセプターの配位子とフォン・ヒッペル・リンダウ E3 ユビキチンリガーゼの配位子をリンカーを介して結合させることが含まれます。 リンカーの組成は、単一のオキシエーテルユニットを導入することで最適化されました 。合成経路は通常、アミド結合の形成や選択的な反応を確実にするための保護基の使用など、複数のステップを伴います。

工業生産方法

This compound の工業生産には、複雑な分子の形成に自動合成装置を使用するなど、大規模な有機合成技術が使用される可能性があります。 このプロセスには、最終製品の純度と有効性を確保するための厳格な品質管理対策が必要です .

化学反応の分析

反応の種類

ERD-308 は主に、プロテオリシス標的キメラを介したエストロゲンレセプターの分解を起こします。 これには、エストロゲンレセプター、this compound、フォン・ヒッペル・リンダウ E3 ユビキチンリガーゼの間の三元複合体の形成が含まれ、ユビキチン化とそれに続くエストロゲンレセプターのプロテアソーム分解につながります .

一般的な試薬と条件

This compound の合成に関与する反応には、通常、アミド結合形成のためのカップリング剤、選択的な反応のための保護基、ジメチルスルホキシドなどの溶媒など、様々な試薬が必要です .

主な生成物

反応の主な生成物は、プロテアソーム分解の標的となる分解されたエストロゲンレセプターです。 これにより、エストロゲンレセプター陽性乳がん細胞におけるエストロゲンレセプターレベルが低下します .

科学研究への応用

This compound は、特に化学、生物学、医学、産業の分野において、いくつかの科学研究への応用があります。

科学的研究の応用

Key Characteristics

  • Chemical Structure : C55H65N5O9S2
  • DC50 Values : Achieves DC50 values of 0.17 nM in MCF-7 cells and 0.43 nM in T47D cells, indicating high potency.
  • Efficacy : Induces over 95% degradation of ER at concentrations as low as 5 nM.

Treatment of Estrogen Receptor-Positive Breast Cancer

ERD-308 has been primarily studied for its application in treating ER+ breast cancer. In vitro studies have shown that it is more effective than fulvestrant, the only approved selective estrogen receptor degrader (SERD) currently available.

Parameter This compound Fulvestrant
DC50 in MCF-7 cells0.17 nMHigher
DC50 in T47D cells0.43 nMHigher
% ER Degradation at 5 nM>95%Lower
Effect on Cell ProliferationGreaterLesser

Microneedle Patch Delivery System

Recent research has explored innovative delivery methods for PROTACs like this compound using microneedle patches. This approach allows for direct and sustained release into tumor tissues, significantly improving drug retention and therapeutic efficacy.

Study Highlights :

  • Drug Combination : this compound was combined with palbociclib (a CDK4/6 inhibitor).
  • Efficacy : Demonstrated over 80% tumor reduction with an excellent safety profile.
  • Retention Rate : Over 87% drug retention in tumors over four days.

Case Study 1: Efficacy in Cell Lines

A study conducted by Yang et al. demonstrated that this compound effectively degrades ERα in MCF-7 and T47D cell lines, leading to significant inhibition of cell proliferation compared to fulvestrant. The results indicated that further optimization could lead to a viable therapy for advanced ER+ breast cancer .

Case Study 2: Preclinical Trials

In preclinical models, this compound exhibited promising results in reducing tumor size and improving survival rates in xenograft models of breast cancer. The compound's ability to target both wild-type and mutated forms of ERα positions it as a potential candidate for treating resistant cases .

作用機序

ERD-308 は、エストロゲンレセプターとフォン・ヒッペル・リンダウ E3 ユビキチンリガーゼとの三元複合体を形成することで効果を発揮します。この複合体は、エストロゲンレセプターのユビキチン化を促進し、プロテアソームによる分解の標的にします。 エストロゲンレセプターの分解により、エストロゲンレセプター陽性乳がん細胞の増殖に不可欠なエストロゲンレセプターシグナル伝達経路が阻害されます .

生物活性

ERD-308 is a highly potent proteolysis-targeting chimera (PROTAC) designed to degrade estrogen receptor alpha (ERα), a validated target for estrogen receptor-positive (ER+) breast cancer therapy. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in various cancer cell lines, and potential therapeutic applications.

This compound operates through the PROTAC mechanism, which utilizes E3 ubiquitin ligases to tag target proteins for degradation via the proteasome. Specifically, this compound binds to ERα and recruits the von Hippel-Lindau (VHL) E3 ligase, leading to ubiquitination and subsequent degradation of the receptor. This mechanism is crucial for overcoming resistance mechanisms associated with traditional therapies.

Efficacy in Cell Lines

The efficacy of this compound has been extensively studied in various breast cancer cell lines, particularly MCF-7 and T47D cells. The following table summarizes key findings regarding its biological activity:

Cell Line DC50 (nM) Max ER Degradation (%) IC50 (nM) Inhibition Max (%)
MCF-70.17>95% at 5 nM0.7757.5
T47D0.43>95% at 5 nMN/AN/A
  • DC50 : The concentration required to achieve 50% degradation of ERα.
  • Max ER Degradation : The maximum percentage of ERα degraded at specified concentrations.
  • IC50 : The concentration required to inhibit cell proliferation by 50%.
  • Inhibition Max : The maximum observed inhibition percentage of cell proliferation.

Comparative Analysis with Fulvestrant

This compound has shown superior efficacy compared to fulvestrant, the only currently approved selective estrogen receptor degrader (SERD). In studies, this compound achieved more complete ER degradation and greater inhibition of cell proliferation than fulvestrant in MCF-7 cells, indicating its potential as a more effective treatment option for advanced ER+ breast cancer .

Kinetic Studies

Kinetic studies have demonstrated that this compound induces rapid degradation of ERα. In MCF-7 cells treated with 30 nM of this compound, over 80% reduction in ER protein levels was observed within the first hour, with complete degradation achieved by three hours. In contrast, fulvestrant required up to 24 hours to reach similar levels of degradation .

Gene Expression Effects

Quantitative reverse transcription-polymerase chain reaction (qRT-PCR) analyses showed that treatment with this compound downregulated several ER-regulated genes, including pGR and GREB1. This downregulation further supports its role as an effective therapeutic agent by disrupting estrogen signaling pathways critical for tumor growth .

Case Studies and Clinical Implications

Preclinical studies have indicated that further optimization of this compound could lead to new therapies for advanced ER+ breast cancer. Its ability to induce significant tumor regression in xenograft models highlights its potential clinical relevance. Notably, no significant toxicity was reported in animal models during these studies, suggesting a favorable safety profile for future clinical trials .

Q & A

Basic Research Questions

Q. What experimental methodologies are critical for evaluating ERD-308's efficacy as a PROTAC in ER+ breast cancer models?

  • Methodological Answer : Key steps include:

  • Cell line selection : Use ER+ models like MCF-7 and T47D, where this compound demonstrates DC50 values of 0.17 nM and 0.43 nM, respectively .
  • Degradation assays : Quantify ER protein levels via Western blot or immunofluorescence after 4–24 hours of treatment .
  • Proliferation assays : Measure cell viability using WST-8 or LDH-based methods over 4–6 days, comparing this compound to controls (e.g., Fulvestrant) .
  • Dose-response curves : Validate potency at concentrations ≤5 nM for >95% degradation .

Q. How does this compound's mechanism of action differ from traditional SERDs like Fulvestrant?

  • Methodological Answer :

  • PROTAC mechanism : this compound recruits the ubiquitin-proteasome system (UPS) by forming a ternary complex between ERα, VHL E3 ligase, and the PROTAC molecule, leading to ER degradation .
  • Comparative analysis : Fulvestrant only antagonizes ER and induces partial degradation, while this compound achieves near-complete ER elimination at lower concentrations (e.g., 5 nM vs. micromolar ranges for SERDs) .

Q. What are the primary metrics for assessing PROTAC efficiency in preclinical studies?

  • Methodological Answer :

  • DC50 : Concentration causing 50% target degradation (this compound: 0.17–0.43 nM in ER+ cells) .
  • Dmax : Maximum degradation achievable (this compound: >95% in MCF-7 cells) .
  • Cellular IC50 : Concentration inhibiting 50% cell proliferation (this compound outperforms Fulvestrant by 10-fold in MCF-7 assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's cytotoxicity data across different cell lines?

  • Methodological Answer :

  • Data normalization : Account for baseline viability differences (e.g., MDA-MB-231 vs. MCF-7) using DMSO controls .
  • Off-target profiling : Perform kinome-wide screens or proteomics to identify non-ER pathways affected at high concentrations (e.g., 100 µM in MDA-MB-231) .
  • Context-dependent analysis : Validate findings in primary human mammary epithelial cells (HMECs) to exclude cell line artifacts .

Q. What strategies optimize ternary complex formation for this compound-like PROTACs?

  • Methodological Answer :

  • Linker engineering : Adjust length and rigidity to balance ER/VHL binding kinetics .
  • Binding affinity tuning : Use surface plasmon resonance (SPR) to refine ER-targeting moieties (e.g., raloxifene derivatives) and VHL ligands .
  • Cooperative binding assays : Employ fluorescence polarization to quantify ternary complex stability .

Q. How do resistance mechanisms to this compound manifest, and how can they be modeled experimentally?

  • Methodological Answer :

  • Prolonged exposure models : Treat cells with suboptimal this compound doses over 6–8 weeks to simulate clinical resistance .
  • Proteasome inhibition : Test if resistance correlates with impaired UPS function using bortezomib .
  • CRISPR screens : Identify genes (e.g., VHL, ubiquitin enzymes) whose knockout confers resistance .

Q. What challenges arise when translating this compound's in vitro potency to in vivo models?

  • Methodological Answer :

  • Pharmacokinetics (PK) : Monitor plasma/tissue concentrations using LC-MS to address rapid clearance due to high molecular weight (1004.26 g/mol) .
  • Tumor penetration : Use patient-derived xenografts (PDXs) to assess bioavailability in dense tumor microenvironments .
  • Toxicity profiling : Evaluate liver/kidney function in murine models to mitigate off-target degradation .

Q. Methodological Considerations for Contradictory Data

  • Case Study : In MDA-MB-231 cells, this compound at 100 µM reduced viability to -1310% of control, suggesting assay interference or cytotoxicity .
    • Resolution : Replicate experiments with orthogonal assays (e.g., ATP-based viability) and validate ER-independent effects via siRNA knockdown .

特性

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[5-[ethyl-[2-[4-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophene-3-carbonyl]phenoxy]ethyl]amino]pentoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H65N5O9S2/c1-7-59(26-28-69-43-22-17-37(18-23-43)49(65)48-44-24-21-41(62)30-46(44)71-51(48)39-15-19-40(61)20-16-39)25-9-8-10-27-68-32-47(64)58-52(55(4,5)6)54(67)60-31-42(63)29-45(60)53(66)57-34(2)36-11-13-38(14-12-36)50-35(3)56-33-70-50/h11-24,30,33-34,42,45,52,61-63H,7-10,25-29,31-32H2,1-6H3,(H,57,66)(H,58,64)/t34-,42+,45-,52+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXUPNKLZNSUMC-YUQWMIPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCCCOCC(=O)NC(C(=O)N1CC(CC1C(=O)NC(C)C2=CC=C(C=C2)C3=C(N=CS3)C)O)C(C)(C)C)CCOC4=CC=C(C=C4)C(=O)C5=C(SC6=C5C=CC(=C6)O)C7=CC=C(C=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCCCCOCC(=O)N[C@H](C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@H](C)C2=CC=C(C=C2)C3=C(N=CS3)C)O)C(C)(C)C)CCOC4=CC=C(C=C4)C(=O)C5=C(SC6=C5C=CC(=C6)O)C7=CC=C(C=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H65N5O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1004.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。